7''-O-phosphohygromycin B is a derivative of hygromycin B, an aminoglycoside antibiotic known for its ability to inhibit protein synthesis in bacteria and eukaryotic cells. The conversion of hygromycin B to 7''-O-phosphohygromycin B is catalyzed by the enzyme hygromycin B phosphotransferase, which utilizes adenosine triphosphate as a phosphate donor. This modification results in the loss of the antibiotic's cell-killing activity, making it a crucial compound in studies of antibiotic resistance and gene selection in various organisms.
Hygromycin B is produced by the bacterium Streptomyces hygroscopicus. The enzyme responsible for the phosphorylation of hygromycin B, known as hygromycin B phosphotransferase, is derived from Escherichia coli and other microbial sources. This enzyme has been extensively studied due to its role in conferring resistance to hygromycin B by modifying it into a non-toxic form .
7''-O-phosphohygromycin B belongs to the class of aminoglycoside antibiotics. It is classified under the broader category of phospho-modified antibiotics, which are characterized by the addition of phosphate groups that alter their biological activity.
The synthesis of 7''-O-phosphohygromycin B involves enzymatic phosphorylation of hygromycin B by hygromycin B phosphotransferase. The general reaction can be summarized as follows:
The enzyme operates through a mechanism that transfers a phosphate group from ATP to the hydroxyl group at the 7'' position of hygromycin B. The reaction has been shown to have a Michaelis-Menten kinetic profile, with specific affinity constants for both substrates (hygromycin B and ATP) being characterized .
The molecular structure of 7''-O-phosphohygromycin B features a phosphate group attached to the hydroxyl group at the 7'' position of the hygromycin B molecule. This modification alters its interaction with ribosomal RNA and other cellular targets.
The molecular formula for 7''-O-phosphohygromycin B is C₁₁H₁₅N₃O₃P, with a molecular weight of approximately 503.15 Daltons. Structural studies using techniques such as X-ray crystallography have provided insights into the spatial arrangement of atoms within the compound .
The primary chemical reaction involving 7''-O-phosphohygromycin B is its formation from hygromycin B through phosphorylation. Additionally, this compound can undergo hydrolysis under certain conditions, potentially regenerating hygromycin B.
The reaction catalyzed by hygromycin B phosphotransferase has been characterized to exhibit specific pH and temperature optima, which are critical for maximizing enzymatic activity. The enzyme's stability and activity can also be influenced by ionic strength and the presence of other divalent cations .
The mechanism by which 7''-O-phosphohygromycin B exerts its effects involves its role as a substrate for ribosomal RNA during protein synthesis. The phosphorylation at the 7'' position prevents binding to the ribosome, thus inhibiting translation.
Studies have shown that this modification effectively neutralizes the antibiotic properties of hygromycin B, allowing cells expressing hygromycin phosphotransferase to survive in environments where hygromycin would otherwise be lethal .
7''-O-phosphohygromycin B is typically found as a white to off-white powder. It is soluble in water and exhibits stability under neutral pH conditions but may degrade under extreme acidic or basic environments.
The compound shows characteristic absorption peaks in UV spectroscopy indicative of its functional groups. Its stability can be affected by light exposure and temperature fluctuations, necessitating careful storage conditions .
7''-O-phosphohygromycin B serves as an important tool in molecular biology, particularly in gene cloning and transformation experiments. It is frequently used as a selective marker for transformed cells in various organisms, including plants and algae, enabling researchers to identify successfully transformed cells by their resistance to hygromycin . Additionally, it aids in studies related to antibiotic resistance mechanisms and the development of new antimicrobial strategies.
7’’-O-Phosphohygromycin B is a phosphorylated derivative of the aminoglycoside antibiotic hygromycin B, first isolated from Streptomyces hygroscopicus in the 1950s [4] [8]. Its phosphorylated form was initially identified in the early 1980s through studies of bacterial self-resistance mechanisms. Researchers discovered that S. hygroscopicus, the producing organism, utilizes specific phosphotransferases to phosphorylate hygromycin B, rendering it inactive and thereby preventing self-toxicity [2] [9]. This discovery was paralleled by the characterization of plasmid-encoded resistance in Escherichia coli, where the hph gene (hygromycin B phosphotransferase) was sequenced and shown to confer resistance via the same phosphorylation mechanism [3]. The initial identification of 7’’-O-phosphohygromycin B thus emerged from investigations into both innate microbial self-protection strategies and horizontally acquired antibiotic resistance.
The biosynthesis of 7’’-O-phosphohygromycin B centers on the enzymatic phosphorylation of the parent antibiotic hygromycin B. Hygromycin B itself possesses a complex structure featuring a 7-carbon heptopyranose moiety (destomic acid) linked to a central aminocyclitol (hyosamine) and a talose sugar [5] [8]. The key modification involves the ATP- or GTP-dependent phosphorylation of the 7’’-hydroxyl group on the destomic acid ring (Ring IV) [2] [6]. This reaction is catalyzed by specific O-phosphotransferases, classified under EC 2.7.1.119 and systematically named ATP:hygromycin-B 7’’-O-phosphotransferase [2].
Table 1: Enzymatic Phosphorylation of Hygromycin Derivatives
Antibiotic Substrate | Phosphotransferase | Phosphorylation Site | Cofactor | Kinetic Parameters (Km) |
---|---|---|---|---|
Hygromycin B | APH(7'')-Ia/Hygromycin-B kinase | C7''-OH (Destomic acid) | ATP or GTP | Km(ATP) = 200 ± 20 µM; Km(hygB) = 30 ± 4 µM [1] [2] |
Hygromycin A | Hyg21 | C2'''-OH (Fucofuranose) | ATP or GTP | Km(ATP) = 200 µM; Km(hygA) = 30 µM [1] |
Methoxyhygromycin A | Hyg21 | C2'''-OH | ATP | Similar kinetics to hygromycin A [1] |
The genetic basis for 7’’-O-phosphohygromycin B formation resides within biosynthetic gene clusters (BGCs) of Streptomyces species. In S. hygroscopicus, the hygromycin B BGC includes genes for antibiotic synthesis, regulation, and self-resistance. The hyg gene cluster responsible for hygromycin A biosynthesis contains 29 open reading frames, with hyg21 encoding a phosphotransferase crucial for self-resistance through C2’’’-O-phosphorylation of hygromycin A [1]. For hygromycin B resistance, the aph(7'')-Ia (or hph) gene encodes the 7’’-O-phosphotransferase. This gene is often plasmid-borne in resistant clinical isolates but is chromosomally embedded within the BGC in producing strains [3] [10]. Expression of these phosphotransferases is tightly co-regulated with antibiotic biosynthesis genes, ensuring simultaneous production of the antibiotic and its neutralizing modifier to prevent cellular damage [1] [9].
Table 2: Key Genes in Hygromycin Biosynthesis and Modification
Gene | Encoded Enzyme/Function | Target Antibiotic | Biological Role | Organism |
---|---|---|---|---|
hyg21 | O-Phosphotransferase | Hygromycin A | Self-resistance via C2'''-OH phosphorylation | S. hygroscopicus NRRL 2388 [1] |
hph/aph(7'')-Ia | Hygromycin B kinase | Hygromycin B | Self-resistance & acquired resistance via C7''-OH phosphorylation | S. hygroscopicus; Resistant bacteria [2] [3] |
sepB/L/C | ADP-heptose biosynthesis enzymes | Heptose precursor of hygromycin B | Biosynthesis of destomic acid moiety | S. hygroscopicus [5] |
hygP | Isomerase | d-sedoheptulose-7-phosphate | Precursor for destomic acid biosynthesis | S. hygroscopicus [5] |
Phosphotransferases like Hyg21 and APH(7'')-Ia exhibit remarkable substrate specificity, enabling precise structural diversification of hygromycin molecules. Hyg21, responsible for modifying hygromycin A, demonstrates broad tolerance within the aminocyclitol moiety but strict specificity for the fucofuranose ring, phosphorylating only at the C2’’’-OH position [1]. Conversely, APH(7'')-Ia exclusively targets the 7’’-OH of hygromycin B’s destomic acid ring and shows no activity against structurally related aminoglycosides like neomycin or gentamicin [2] [10]. Structural studies reveal that APH(7'')-Ia possesses a unique active site featuring a hydrophobic cluster complementary to the twisted conformation of hygromycin B, explaining its stringent substrate recognition [10]. Furthermore, these enzymes can utilize both ATP and GTP as phosphate donors (Km for GTP = 350 ± 60 µM for Hyg21), indicating functional versatility in phosphoryl transfer [1]. This phosphorylation not only inactivates the antibiotic by blocking ribosomal binding but also represents a key evolutionary adaptation for microbial survival under antibiotic stress.
The genetic determinants for 7’’-O-phosphohygromycin B production and resistance are phylogenetically widespread among soil-dwelling actinomycetes but show distinct genomic organizations. In the native producer S. hygroscopicus, the aph(7'')-Ia gene is chromosomally located within the hygromycin B biosynthetic supercluster, which also includes genes (hygP, gmhA, hldE) encoding enzymes for the biosynthesis of the d-glycero-β-d-altro-heptose moiety from d-sedoheptulose-7-phosphate [5]. This cluster is conserved among hygromycin-producing Streptomyces strains, suggesting vertical evolutionary inheritance.
Phylogenetic analysis reveals that aph(7'')-Ia homologs occur in other actinomycetes, including Kitasatospora and Saccharopolyspora species, often associated with putative antibiotic BGCs [5] [10]. However, the plasmid-borne hph genes found in clinical pathogens like E. coli and Klebsiella pneumoniae show high sequence similarity to the actinomycete chromosomal genes, indicating horizontal gene transfer from environmental bacteria to pathogens [3] [10]. This distribution underscores the dual role of phosphotransferase genes: in producers, they are part of a coordinated self-resistance system embedded within antibiotic BGCs, while in non-producers, they act as standalone resistance determinants on mobile genetic elements. The evolutionary conservation of the aph(7'') function highlights the critical role of phosphorylation in counteracting hygromycin’s inhibition of ribosomal translocation [8] [10].
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